molecular formula C26H35N3O5S2 B2488888 Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-60-6

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2488888
CAS RN: 449767-60-6
M. Wt: 533.7
InChI Key: AFKDAKLNAWBBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H35N3O5S2 and its molecular weight is 533.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlights an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of ethyl 2-methyl-2,3-butadienoate as a synthon for chemical synthesis, leading to compounds with potential as intermediates in pharmaceutical manufacturing (Zhu, Lan, & Kwon, 2003).
  • Another significant contribution involves the receptor binding sites of hypoglycemic sulfonylureas and related compounds, demonstrating the blood glucose level lowering activity through binding at insulin-releasing receptor sites, indicating a path for developing new therapeutic agents (Brown & Foubister, 1984).

Biological and Pharmacological Applications

  • Research on pyrimidine and aminopyrimidine derivatives, including sulfonate and carboxylate interactions, provides insights into their biological importance, owing to their natural occurrence as components of nucleic acids. These findings have implications for drug design, especially in targeting diseases at the molecular level (Balasubramani, Muthiah, & Lynch, 2007).
  • The synthesis and reactions of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives are explored, along with their antioxidant activity. This study contributes to the understanding of how these compounds can be used for their remarkable antioxidant properties compared to ascorbic acid, opening avenues for their use in therapeutic contexts (Zaki et al., 2017).

Material Science and Chemistry

  • A study on carboxylate-assisted acylamide metal–organic frameworks discusses their synthesis, structure, thermostability, and luminescence studies. These frameworks have potential applications in various fields, including materials science and catalysis (Sun et al., 2012).

properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-5-28-12-11-21-22(16-28)35-25(23(21)26(31)34-6-2)27-24(30)19-7-9-20(10-8-19)36(32,33)29-14-17(3)13-18(4)15-29/h7-10,17-18H,5-6,11-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDAKLNAWBBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.